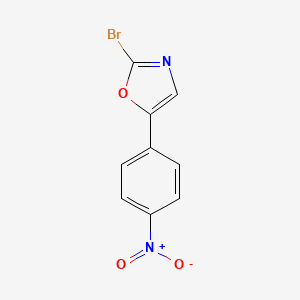
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of acetyl chloride, where the acetyl group is substituted with a 2-bromo-3,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride typically involves the reaction of 2-bromo-3,4-dimethoxybenzene with acetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2-bromo-3,4-dimethoxybenzene+acetyl chlorideAlCl32-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, and thioesters.
Reduction: 2-(3,4-dimethoxyphenyl)acetyl chloride.
Oxidation: 2-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
科学研究应用
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential precursor for the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The bromine atom can participate in halogen exchange reactions, further diversifying the compound’s reactivity.
相似化合物的比较
Similar Compounds
2-(3,4-dimethoxyphenyl)acetyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
2-bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of an acetyl chloride group, resulting in different chemical behavior.
3,4-dimethoxyphenylacetic acid: The carboxylic acid derivative of the compound, with distinct properties and uses.
Uniqueness
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride is unique due to the presence of both bromine and acetyl chloride functional groups, which confer a combination of reactivity patterns not found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C10H10BrClO3 |
|---|---|
分子量 |
293.54 g/mol |
IUPAC 名称 |
2-(2-bromo-3,4-dimethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C10H10BrClO3/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3 |
InChI 键 |
XOFSOJSBLOBNSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CC(=O)Cl)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


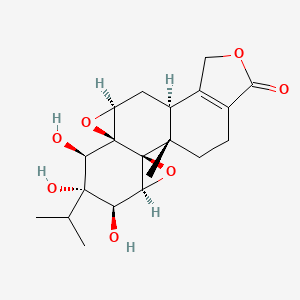
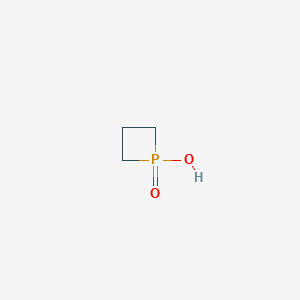

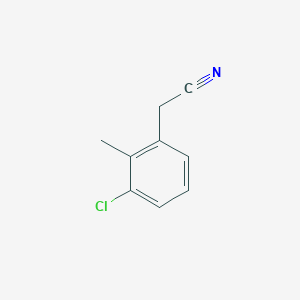
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
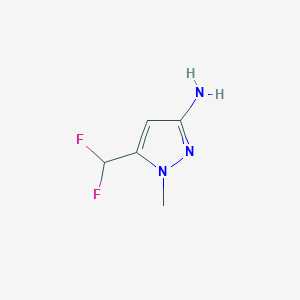
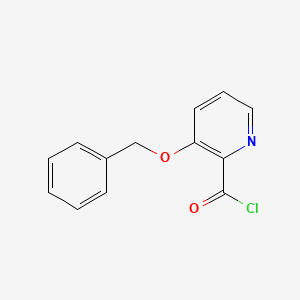
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
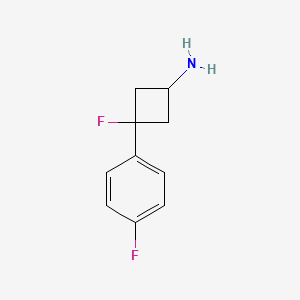
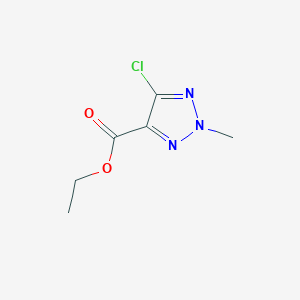
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
